molecular formula C8H7N3O2 B12873683 2-Aminobenzo[d]oxazole-4-carboxamide CAS No. 1806379-18-9

2-Aminobenzo[d]oxazole-4-carboxamide

Cat. No.: B12873683
CAS No.: 1806379-18-9
M. Wt: 177.16 g/mol
InChI Key: QKWITNWLGYZKOU-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the benzo[d]oxazole family, known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the function of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an amino group and a carboxamide group on the benzo[d]oxazole scaffold. This structural feature enhances its potential for diverse biological activities and therapeutic applications .

Properties

CAS No.

1806379-18-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)11-8(10)13-5/h1-3H,(H2,9,12)(H2,10,11)

InChI Key

QKWITNWLGYZKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C(=O)N

Origin of Product

United States

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